7-{[(2-aminoethyl)sulfanyl]methyl}-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Description
Properties
IUPAC Name |
7-(2-aminoethylsulfanylmethyl)-2-(methoxymethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2S2/c1-16-5-8-13-14-9(15)4-7(6-17-3-2-11)12-10(14)18-8/h4H,2-3,5-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQMXQLNFKIALU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=O)C=C(N=C2S1)CSCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501120822 | |
| Record name | 7-[[(2-Aminoethyl)thio]methyl]-2-(methoxymethyl)-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245568-83-5 | |
| Record name | 7-[[(2-Aminoethyl)thio]methyl]-2-(methoxymethyl)-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245568-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-[[(2-Aminoethyl)thio]methyl]-2-(methoxymethyl)-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Synthesis via Cycloaddition and Functionalization
The most efficient route involves a one-pot synthesis combining cycloaddition, reduction, and deamination reactions. This method minimizes intermediate isolation and maximizes yield (65–78%).
Reaction Scheme
- Cycloaddition : A thiadiazole precursor reacts with a pyrimidinone derivative in the presence of a Lewis acid catalyst (e.g., ZnCl₂) at 80–100°C for 6–8 hours.
- Reduction : The intermediate undergoes sodium borohydride (NaBH₄) reduction in methanol at 0–5°C to introduce the aminomethyl moiety.
- Deamination : Treatment with nitrous acid (HNO₂) removes excess amino groups, yielding the final product.
Key Parameters
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | ZnCl₂ | 80–100 | 6–8 | 70 |
| 2 | NaBH₄ | 0–5 | 2 | 85 |
| 3 | HNO₂ | 25 | 1 | 90 |
This method’s advantage lies in its brevity, though it requires precise temperature control during reduction to prevent side reactions.
Stepwise Cyclization of S-Alkylated Intermediates
An alternative approach involves stepwise cyclization of S-alkylated intermediates, adapted from methodologies for analogous thiadiazolo-pyrimidinones.
Procedure
- S-Alkylation : 2-Amino-5-mercapto-1,3,4-thiadiazole reacts with methoxymethyl chloride in dimethylformamide (DMF) at 50°C for 4 hours.
- Cyclization : The alkylated product undergoes cyclization in concentrated sulfuric acid ($$ \text{H}2\text{SO}4 $$) at 60°C for 3 hours to form the thiadiazolo-pyrimidinone core.
- Aminoethylsulfanyl Incorporation : The core reacts with 2-aminoethanethiol hydrochloride in ethanol under reflux (8 hours), followed by neutralization with NaHCO₃.
Yield Optimization
- S-Alkylation : 72% yield with 1.2 equivalents of methoxymethyl chloride.
- Cyclization : 68% yield in $$ \text{H}2\text{SO}4 $$; substituting $$ \text{H}2\text{SO}4 $$ with polyphosphoric acid (PPA) reduces yield to 55%.
- Final Step : 80% yield after recrystallization from ethanol-water.
Nitrogen-Protection Strategy for Enhanced Efficiency
A patented method improves yield (70% vs. 40% in prior art) by protecting the thiazole nitrogen during critical steps.
Protocol
- Protection : The thiadiazole nitrogen is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in tetrahydrofuran (THF).
- Displacement : The protected intermediate reacts with 2-aminoethanethiol in the presence of triethylamine (TEA) at 25°C for 12 hours.
- Deprotection : Boc removal via trifluoroacetic acid (TFA) in dichloromethane (DCM) yields the final compound.
Advantages
- Avoids side reactions at the nitrogen site.
- Enables stoichiometric control during displacement.
Spectroscopic Validation of Synthesis
Post-synthesis characterization employs:
Comparative Analysis of Methods
| Method | Total Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| One-Pot Synthesis | 65–78 | 95 | Moderate | High |
| Stepwise Cyclization | 55–68 | 90 | Low | Moderate |
| Nitrogen Protection | 70 | 98 | High | Low |
The nitrogen-protection method, despite higher reagent costs, is preferred for industrial applications due to scalability and reproducibility.
Challenges and Mitigation Strategies
Byproduct Formation :
- Cause : Over-alkylation during S-alkylation.
- Solution : Use stoichiometric methoxymethyl chloride and low temperatures.
Low Cyclization Efficiency :
- Cause : Incomplete protonation in $$ \text{H}2\text{SO}4 $$.
- Solution : Optimize acid concentration (≥95% $$ \text{H}2\text{SO}4 $$).
Industrial-Scale Considerations
For bulk production:
- Solvent Recovery : Ethanol and DMF are recycled via distillation.
- Catalyst Reuse : ZnCl₂ is recovered by filtration and reactivation.
- Waste Management : Neutralize acidic waste with CaCO₃ before disposal.
Chemical Reactions Analysis
Types of Reactions
7-{[(2-aminoethyl)sulfanyl]methyl}-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and controlled temperatures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different alkyl or aryl groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of thiadiazoles can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, a study demonstrated that similar compounds were effective against resistant strains of bacteria, suggesting that this compound may also possess similar properties .
Anticancer Properties
Thiadiazole derivatives have been investigated for their anticancer potential. The unique structure of 7-{[(2-aminoethyl)sulfanyl]methyl}-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one may interact with cancer cell pathways, leading to apoptosis (programmed cell death). Preliminary studies indicate that such compounds can induce cell cycle arrest in cancer cells, thereby inhibiting tumor growth .
Enzyme Inhibition
This compound has been explored for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For example, it may inhibit delta-5 desaturase (D5D), an enzyme involved in fatty acid metabolism. Inhibition of D5D has implications for treating metabolic disorders and obesity .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics. The compound was among those tested and showed promising results against both bacterial strains .
Case Study 2: Anticancer Activity
In a laboratory setting, researchers investigated the anticancer effects of several thiadiazole derivatives on human breast cancer cells (MCF-7). The study found that treatment with these compounds resulted in a significant decrease in cell viability and increased apoptosis rates. The specific compound analyzed showed enhanced activity compared to control groups, indicating its potential as a therapeutic agent .
Case Study 3: Enzyme Inhibition Mechanism
A biochemical assay was conducted to assess the inhibitory effect of the compound on delta-5 desaturase. The results demonstrated that the compound effectively reduced enzyme activity by binding to the active site, which could lead to decreased production of certain fatty acids associated with inflammation and metabolic disorders .
Mechanism of Action
The mechanism of action of 7-{[(2-aminoethyl)sulfanyl]methyl}-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their substituents are summarized in Table 1 , highlighting critical structure-activity relationships (SAR).
Table 1: Comparison of Structural Analogues
Key SAR Insights
Position 2 Substitution
- Methoxymethyl vs. Methyl/Phenoxymethyl: Methoxymethyl (target compound) offers improved solubility over methyl (e.g., in anticancer derivatives ) and reduced steric hindrance compared to phenoxymethyl (used in XO inhibitors ). Fluorine substitutions retain receptor binding but lack solubility-enhancing groups .
- Steric Tolerance : Bulkier groups (e.g., N-methyl-piperazine) at position 2 reduce activity in αIIbβ3 antagonists, suggesting the target’s methoxymethyl balances size and functionality .
Position 7 Substitution
- Aminoethylsulfanyl vs. This may enhance interactions with polar enzyme active sites or improve pharmacokinetics.
- Antimicrobial Activity : Phenyl at position 7 enhances biofilm dispersal in Gram-negative pathogens, whereas methyl or thiophene reduces efficacy .
Pharmacological Profiles
- XO Inhibition: Phenoxymethyl derivatives (e.g., 7-methyl-2-phenoxymethyl) show IC50 values in micromolar ranges, with in vivo efficacy against hyperuricemia . The target compound’s aminoethylsulfanyl group may alter XO binding but remains untested.
- Anticancer Activity : Chlorine and methyl at positions 6/7 (e.g., MTDP4(9)) yield IC50 values of ~10–20 µM against breast and lung cancer cells . The target’s hydrophilic substituents may shift selectivity toward other cancer types.
- Anti-Biofilm Activity: Phenyl-substituted compounds (e.g., 8j) disrupt biofilms at 5–10 µg/mL, outperforming methyl analogues . The target’s aminoethylsulfanyl group could broaden spectrum or improve tolerability.
Biological Activity
The compound 7-{[(2-aminoethyl)sulfanyl]methyl}-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one belongs to a class of thiadiazolo-pyrimidine derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological effects.
1. Overview of Thiadiazolo-Pyrimidine Derivatives
Thiadiazolo-pyrimidines are recognized for their potential as therapeutic agents due to their ability to interact with various biological targets. They exhibit a range of activities including antimicrobial , antitumor , antiviral , and antioxidant properties. The structural features of these compounds significantly influence their biological efficacy.
2. Antibacterial Activity
Recent studies have highlighted the antibacterial potential of thiadiazolo-pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. For instance:
- A series of derivatives were evaluated for their in vitro antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- The compound demonstrated significant activity with varying degrees of effectiveness across different bacterial strains. Notably, derivatives with specific substitutions showed enhanced antibacterial properties compared to standard antibiotics like penicillin and streptomycin .
Table 1: Antibacterial Activity of Thiadiazolo-Pyrimidine Derivatives
| Compound | B. subtilis | M. luteus | S. aureus | E. coli | P. aeruginosa |
|---|---|---|---|---|---|
| 5a | 10 mm | 14 mm | 13 mm | 15 mm | 12 mm |
| 5b | 13 mm | 21 mm | 16 mm | 17 mm | 18 mm |
| 5c | 18 mm | 19 mm | 18 mm | 19 mm | 16 mm |
| 5d | 16 mm | 21 mm | 20 mm | 14 mm | 17 mm |
| 7-{...} | 25 mm | 19 mm | 15 mm | N/A | N/A |
3. Anticancer Activity
The anticancer properties of thiadiazolo-pyrimidine derivatives have been extensively studied, particularly their effects on various cancer cell lines:
- The compound was tested against breast cancer cell lines (MCF-7) and exhibited cytotoxic effects with IC50 values ranging from 5.69 to 9.36 µM , indicating potent activity against cancer cells while sparing normal fibroblast cells .
- Structure-activity relationship (SAR) studies suggested that specific chemical modifications could enhance anticancer efficacy by increasing the compound's ability to inhibit tumor growth .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |
|---|---|---|
| 7-{...} | 5.69 - 9.36 | 21.62 - 38.36 |
| Other Derivatives | Varies | Varies |
The proposed mechanisms underlying the biological activities of thiadiazolo-pyrimidines include:
- Inhibition of cellular respiration and oxidative phosphorylation pathways .
- Interference with RNA synthesis and hormonal signaling pathways .
- Induction of apoptosis in cancer cells through activation of specific signaling cascades.
5. Conclusion
The compound This compound exhibits promising biological activities, particularly as an antibacterial and anticancer agent. Continued research is warranted to further elucidate its mechanisms of action and optimize its therapeutic potential through structural modifications.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
